molecular formula C18H15FN2OS B3685622 N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine

N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine

Cat. No.: B3685622
M. Wt: 326.4 g/mol
InChI Key: QRNDVHBFSPHSPC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine is a compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with 2-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring. Another approach involves the use of 2-aminothiophenol and 2-fluorobenzoyl chloride in the presence of a base to facilitate the cyclization reaction .

Industrial production methods for benzothiazole derivatives often involve green chemistry approaches, such as the use of microwave irradiation or one-pot multicomponent reactions to improve yield and reduce environmental impact .

Chemical Reactions Analysis

N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine involves its interaction with specific molecular targets. One of the primary targets is mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes, including inflammation and cell proliferation . The compound binds to the active site of MAPK14, inhibiting its activity and thereby modulating downstream signaling pathways.

Comparison with Similar Compounds

N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-22-12-7-8-13-11(10-12)6-9-16-17(13)21-18(23-16)20-15-5-3-2-4-14(15)19/h2-5,7-8,10H,6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNDVHBFSPHSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Reactant of Route 2
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N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Reactant of Route 3
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N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Reactant of Route 4
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N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Reactant of Route 5
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N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine

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